Naphthalene, 3-methyl-1,2-diphenyl-

Description

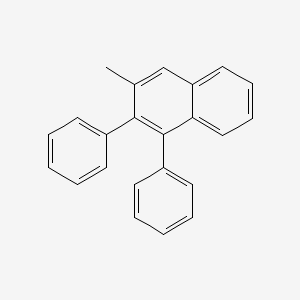

Naphthalene, 3-methyl-1,2-diphenyl-, is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene core substituted with a methyl group at position 3 and two phenyl groups at positions 1 and 2. This compound belongs to a class of structurally complex aromatic systems, where the addition of substituents significantly alters its physicochemical and toxicological properties compared to unsubstituted naphthalene. The bulky phenyl substituents likely reduce volatility and increase molecular weight, influencing environmental persistence and reactivity.

Properties

CAS No. |

72292-07-0 |

|---|---|

Molecular Formula |

C23H18 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

3-methyl-1,2-diphenylnaphthalene |

InChI |

InChI=1S/C23H18/c1-17-16-20-14-8-9-15-21(20)23(19-12-6-3-7-13-19)22(17)18-10-4-2-5-11-18/h2-16H,1H3 |

InChI Key |

VGZWLJNQRSFELA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, 3-methyl-1,2-diphenyl- typically involves the Friedel-Crafts alkylation reaction. This reaction uses naphthalene as the starting material, which undergoes alkylation with methyl and diphenyl groups in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include an inert solvent like dichloromethane and a controlled temperature to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of naphthalene derivatives generally involves the distillation and fractionation of petroleum or coal tar. These processes yield naphthalene, which can then be further functionalized through various chemical reactions to introduce the methyl and diphenyl groups .

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 3-methyl-1,2-diphenyl- undergoes several types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where electrophiles such as halogens, nitro groups, or sulfonic acid groups replace hydrogen atoms on the aromatic rings.

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the aromatic rings into partially or fully hydrogenated forms.

Common Reagents and Conditions

Halogenation: Reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) is used to introduce nitro groups.

Sulfonation: Sulfuric acid (H2SO4) or oleum is used to introduce sulfonic acid groups.

Major Products Formed

The major products formed from these reactions include halogenated, nitrated, and sulfonated derivatives of naphthalene, 3-methyl-1,2-diphenyl-.

Scientific Research Applications

Naphthalene, 3-methyl-1,2-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of naphthalene, 3-methyl-1,2-diphenyl- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s aromatic rings can interact with various electrophiles, leading to the formation of cationic intermediates that undergo further transformations . These interactions can affect biological pathways and molecular targets, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key attributes of naphthalene derivatives:

*Estimated based on structural analogs (e.g., 3-methyl-1,2-bis(sec-butyl)naphthalene: C₁₉H₂₆, 254.41 ).

Reactivity and Degradation

- Dimerization Kinetics : Xylylene derivatives (e.g., 3-methyl-1,2-xylylene) exhibit second-order dimerization rate constants (25°C) of ~1.5 × 10³ M⁻¹s⁻¹ in acetonitrile, influenced by steric hindrance from substituents . The bulky phenyl groups in 3-methyl-1,2-diphenylnaphthalene may further slow dimerization compared to methyl-substituted analogs.

- Environmental Fate : Simpler methylnaphthalenes undergo biodegradation and photolysis, but diaryl-substituted derivatives like 3-methyl-1,2-diphenyl- are expected to persist longer due to increased hydrophobicity .

Toxicological Profiles

- Naphthalene: Classified as a possible human carcinogen (Group 2B by IARC), with respiratory and hematological effects in mammals .

- Methylnaphthalenes (1- and 2- isomers) : Show similar toxicity profiles, including hepatic and renal effects in rodents at high doses .

- 3-Methyl-1,2-Diphenyl-: No direct toxicity data are available in the evidence.

Notes on Data Limitations and Future Research

- The provided evidence lacks explicit studies on 3-methyl-1,2-diphenylnaphthalene, necessitating extrapolation from structural analogs.

- Further research is needed to elucidate its synthesis, environmental partitioning, and chronic toxicity.

Q & A

Q. What non-invasive methods quantify naphthalene emissions from contaminated materials?

- Methodological Answer : Headspace sampling with thermal desorption-GC/MS allows emission rate calculations (µg/m³/hour). Apply Fick’s law of diffusion to model indoor air concentrations, ensuring compliance with occupational exposure limits (e.g., OSHA PEL: 10 ppm) .

Tables for Quick Reference

| Table 1. Key Health Outcomes in Systematic Reviews |

|---|

| Systemic Effects |

| Exposure Routes |

| Species |

| Data Sources |

| Reference |

| Table 2. Risk-of-Bias Assessment Tiers |

|---|

| Tier |

| High Confidence |

| Moderate |

| Low |

| Very Low |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.